5-methyl-3H-diazaphosphole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
63139-09-3 |
|---|---|
Molecular Formula |
C3H5N2P |
Molecular Weight |
100.06 g/mol |
IUPAC Name |
5-methyl-2H-diazaphosphole |
InChI |
InChI=1S/C3H5N2P/c1-3-2-6-5-4-3/h2H,1H3,(H,4,5) |
InChI Key |
MXUXAIUXLSTXAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNP=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Diazaphosphole Scaffolds
Strategies for Diazaphosphole Ring Construction
The formation of the diazaphosphole ring can be broadly categorized into two main strategies: the concerted formation of multiple bonds through cycloaddition reactions and the stepwise formation of bonds via condensation and subsequent cyclization of acyclic precursors.
Cycloaddition Reactions in Diazaphosphole Synthesis
Cycloaddition reactions provide an elegant and efficient pathway to the diazaphosphole core by forming the heterocyclic ring in a single step. These reactions typically involve the combination of a component containing a phosphorus-carbon or phosphorus-nitrogen multiple bond with a suitable dipolar or diene partner.
A notable method for the synthesis of diazaphospholes involves a [4+2] cycloaddition reaction of a 3H-1,2,3,4-triazaphosphole derivative with an alkyne, followed by a cycloreversion step. beilstein-journals.orgrsc.orgnih.gov This approach has been successfully employed to synthesize novel bis-CF3-substituted diazaphospholes. beilstein-journals.orgrsc.orgnih.govorganic-chemistry.orgnih.gov
The reaction proceeds by the cycloaddition of an alkyne, such as hexafluoro-2-butyne, across the triazaphosphole ring. This is followed by the elimination of a nitrile, for instance, pivalonitrile, to yield the diazaphosphole product in high yield. beilstein-journals.orgrsc.orgnih.govorganic-chemistry.orgnih.gov Density functional theory (DFT) calculations have been used to elucidate the mechanism of this concerted cycloaddition-cycloreversion process, confirming its agreement with experimental observations. nih.gov The resulting diazaphosphole can act as a ligand, coordinating to metal centers like tungsten, and has been shown to possess stronger π-accepting properties than the parent triazaphosphole. beilstein-journals.orgrsc.orgnih.gov
Table 1: Key Features of the [4+2] Cycloaddition-Cycloreversion Pathway
| Feature | Description |
| Reactants | 3H-1,2,3,4-Triazaphosphole derivative and an alkyne |
| Reaction Type | [4+2] Cycloaddition followed by Cycloreversion |
| Eliminated Molecule | Nitrile (e.g., pivalonitrile) |
| Product | Substituted Diazaphosphole |
| Key Advantage | High yield and selectivity |
The [3+2] cycloaddition of diazoalkenes with phosphaalkynes presents another powerful strategy for the synthesis of diazaphosphole derivatives. This method allows for the construction of 3H-1,2,4-diazamonophospholes.
Diazoalkenes readily react with phosphaalkynes, such as tert-butylphosphaalkyne (tBuCP), to afford the corresponding diazaphosphole heterocycles. thieme.desapub.orgrrpharmacology.ru This formal [3+2] cycloaddition has been computationally analyzed to understand the mechanism of formation and the electronic structures of the resulting products. thieme.desapub.orgrrpharmacology.ru The synthesized diazaphospholes have been shown to form structurally diverse coordination compounds with transition metals. thieme.desapub.orgrrpharmacology.ru This approach offers a direct route to neutral azaphospholes, which are of interest as a novel class of ligands. thieme.desapub.orgrrpharmacology.ru
Condensation and Cyclization Approaches
Condensation and cyclization reactions offer a more traditional, stepwise approach to the synthesis of the diazaphosphole ring. These methods typically involve the reaction of a phosphorus-containing electrophile with a nitrogen-containing nucleophilic precursor, followed by an intramolecular cyclization to form the heterocyclic ring.
While direct synthesis of 5-methyl-3H-diazaphosphole using phosphorus trichloride (B1173362) (PCl3) and a suitable nitrogen precursor is not extensively documented, the principles of condensation reactions in organophosphorus chemistry suggest a plausible pathway. The high reactivity of PCl3 makes it a common reagent for introducing phosphorus into organic molecules. researchgate.netgoogle.com
A potential synthetic route could involve the reaction of an N-acylated hydrazine (B178648) derivative, such as N'-acetyl-N-methylhydrazine, with PCl3. The initial reaction would likely involve the nucleophilic attack of the hydrazine nitrogen atoms on the electrophilic phosphorus center, leading to the displacement of chloride ions. Subsequent intramolecular condensation and elimination of HCl would then lead to the formation of the diazaphosphole ring. This type of cyclocondensation is a common strategy for the formation of various phosphorus-containing heterocycles.
The use of functionalized nitrogen-containing precursors, such as methyl hydrazine, is central to the construction of the this compound scaffold via condensation pathways. Methyl hydrazine provides the necessary N-N backbone and the methyl group at the desired position.
A plausible synthetic strategy involves the initial reaction of methyl hydrazine with an appropriate acylating agent to form a functionalized hydrazide. This intermediate, possessing nucleophilic nitrogen centers, can then be reacted with a phosphorus halide like PCl3. The cyclization would proceed through the formation of P-N bonds and subsequent elimination of a small molecule, such as water or HCl, to yield the stable aromatic diazaphosphole ring. The regioselectivity of the cyclization would be a key factor in obtaining the desired 3H-diazaphosphole isomer. While direct examples for this compound are scarce, analogous cyclocondensation reactions of hydrazine derivatives are widely used in the synthesis of other nitrogen-containing heterocycles.
Table 2: Proposed Precursors for Condensation Synthesis of this compound
| Phosphorus Precursor | Nitrogen Precursor | Key Reaction Type |
| Phosphorus Trichloride (PCl3) | N'-acetyl-N-methylhydrazine | Condensation/Cyclization |
| Phosphorus Trichloride (PCl3) | Methyl Hydrazine (in a multi-step synthesis) | Acylation followed by Condensation/Cyclization |
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, represent an efficient and atom-economical approach to complex molecules. This strategy has been explored for the synthesis of various heterocyclic systems, including those analogous to diazaphospholes.
The one-pot, multi-component synthesis of fused heterocyclic systems is a powerful tool in organic chemistry. For instance, novel 1-thiazolyl-pyridazinedione derivatives have been prepared through a microwave-assisted, three-component synthesis involving maleic anhydride, thiosemicarbazide, and hydrazonoyl halides. nih.gov This approach highlights the potential for creating complex fused rings in high yields and with short reaction times. nih.gov Similarly, other thiazole (B1198619) and thiazolyl-pyrazole derivatives are efficiently synthesized under neat conditions by condensing an α-bromoketone, thiosemicarbazide, and various carbonyl compounds. acgpubs.org
These methodologies, while not directly producing thiazolo-diazaphospholes, establish a precedent for the convergent synthesis of fused heterocycles. The underlying principle involves the in situ formation of a reactive intermediate which then undergoes cyclization. A hypothetical one-pot synthesis for a fused diazaphosphole could similarly involve the reaction of a phosphorus-containing building block with components designed to form an adjacent thiazole ring.
Table 1: Representative Three-Component Reaction for Fused Thiazole Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type |
|---|---|---|---|---|
| Maleic anhydride | Thiosemicarbazide | Hydrazonoyl halide | Microwave irradiation, Chitosan catalyst | 1-Thiazolyl-pyridazinedione |
The development of catalyst-free synthetic methods is a significant goal in green chemistry. Catalyst-free MCRs have been successfully developed for the synthesis of various heterocycles, such as 2-iminothiazoles and polyoxadiazoles. nih.govnih.gov These reactions often proceed through a sequence of steps, such as the in situ formation of a reactive intermediate (like a thiourea), followed by ring-opening of another reactant, cyclization, and dehydration, all without the need for a metallic or acid/base catalyst. nih.gov The synthesis of certain 2,5-disubstituted 1,3,4-oxadiazoles can be achieved at room temperature through a catalyst-free Ugi-type MCR. nih.gov This demonstrates that complex heterocyclic structures can be formed efficiently under mild, catalyst-free conditions, a principle that holds promise for the synthesis of diazaphosphole systems.
Directed Functionalization and Substitution Patterns in Diazaphosphole Derivatives
Beyond the initial construction of the diazaphosphole ring, its functionalization is key to tuning its chemical properties. Directed synthesis allows for the precise placement of substituents, leading to a wide array of derivatives.
The introduction of a methyl group at the 5-position, as in the target compound, can be achieved by selecting appropriate starting materials. For example, in the synthesis of 5-methyl-1,3,4-oxadiazol-2(3H)-one, acethydrazide (B32501) serves as the source of the methyl-substituted backbone. google.com This precursor, containing the required methyl group, undergoes cyclization with reagents like phosgene (B1210022) or its substitutes to form the final heterocyclic ring. google.com
Another advanced strategy for introducing functionality is through direct C–H functionalization. nih.gov While challenging, catalyst-controlled, site-selective C–H functionalization can introduce groups onto a pre-formed heterocyclic scaffold without the need for pre-functionalized starting materials. nih.gov For instance, rhodium-stabilized donor/acceptor carbenes have been shown to be effective for C–H functionalization, broadening the range of functionality that can be introduced into various molecules. nih.gov
Creating asymmetrically substituted diazaphospholes, where the substituents at the 3- and 5-positions are different, requires specific synthetic routes. A notable protocol for synthesizing asymmetrical 3,5-disubstituted 1H-1,2,4-diazaphospholes involves the reaction of tris(trimethylsilyl)phosphine (B101741) with a mixture of two different N,N-dimethylalkylamides, followed by treatment with hydrazine. tandfonline.com This method provides a general route to this class of molecules without relying on phosphaalkynes or phosphaalkenes and yields a variety of asymmetrically substituted products. tandfonline.com
Table 2: Examples of Asymmetrically Substituted 1H-1,2,4-Diazaphospholes
| Compound | Substituent at C3 | Substituent at C5 |
|---|---|---|
| 3a | Methyl (Me) | Ethyl (Et) |
| 3b | Methyl (Me) | n-Propyl (nPr) |
| 3c | Methyl (Me) | n-Butyl (nBu) |
| 3d | Ethyl (Et) | n-Propyl (nPr) |
| 3e | Ethyl (Et) | n-Butyl (nBu) |
| 3f | n-Propyl (nPr) | n-Butyl (nBu) |
| 3g | Methyl (Me) | Phenyl (Ph) |
Data derived from a study on the improved synthesis of asymmetrically substituted 1H-1,2,4-diazaphospholes. tandfonline.com
Influence of Reaction Conditions on Synthetic Outcomes
The outcome of a chemical synthesis is critically dependent on the reaction conditions. Factors such as temperature, solvent, and the presence or absence of a catalyst can dramatically influence the yield, selectivity, and even the structure of the final product.
In the synthesis of heterocyclic compounds, optimizing these parameters is crucial. For example, in cobalt-catalyzed furan (B31954) synthesis, a switch in solvent from 1,4-dioxane (B91453) to THF can improve the yield from 67% to 83%. nih.gov Temperature also plays a key role; a decrease in temperature can lead to a significant drop in yield. nih.gov The use of microwave irradiation as an energy source can drastically reduce reaction times, often from hours to minutes, while increasing product yields. nih.gov Furthermore, the choice between acidic, basic, or neutral conditions can dictate the reaction pathway, as seen in the selective acylation of thiadiazoles. researchgate.net Rigorous exclusion of air and moisture using a glovebox may be necessary for some sensitive catalysts, while other systems are robust enough to be set up on the benchtop. nih.gov
Table 3: Influence of Reaction Parameters on Synthesis
| Parameter | Effect | Example |
|---|---|---|
| Solvent | Can significantly alter product yield. | Yield of furan synthesis increased from 67% in 1,4-dioxane to 83% in THF. nih.gov |
| Temperature | Can be critical for reaction efficiency. | Decreasing temperature from 100°C to 60°C in furan synthesis reduced yield. nih.gov |
| Energy Source | Can dramatically reduce reaction time. | Microwave irradiation reduced synthesis time for thiazole derivatives to 4-8 minutes. nih.gov |
| Catalyst | Can enable or control the reaction pathway. | Cobalt complexes catalyze C-H bond functionalization for heterocycle synthesis. nih.gov |
| Atmosphere | Can be crucial for sensitive reagents. | Some catalytic reactions require glovebox conditions to exclude air/moisture. nih.gov |
Ultrasonic Irradiation in Diazaphosphole Synthesis
A notable application of this method is in the one-pot, three-component synthesis of novel ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] researchgate.netrsc.orgresearchgate.netdiazaphosphole-6-carboxylates. In a comparative study, this reaction was performed using both conventional thermal heating and ultrasonic irradiation, with tetrahydrofuran (B95107) (THF) as the solvent and triethylamine (B128534) as a catalyst researchgate.net.
The conventional method required heating the reactants under reflux at 60°C for 8 hours after an initial 2-hour reflux period. In stark contrast, the ultrasound-assisted method, conducted at 50°C, drastically reduced the reaction time to between 30 and 90 minutes researchgate.net. This significant reduction in reaction time highlights the efficiency of sonochemistry.
The research findings demonstrate a clear improvement in both reaction time and product yield for the ultrasound-assisted synthesis across a range of aromatic aldehyde derivatives. While the conventional method produced yields from 70% to 85%, the ultrasonic method consistently achieved higher yields, ranging from 82% to 95% researchgate.net. This enhancement is attributed to the increased mass transfer and bond cleavage facilitated by the high-energy environment created during cavitation researchgate.net.
Table 1: Comparison of Conventional Heating vs. Ultrasonic Irradiation for Diazaphosphole Synthesis
| Product | Conventional Method (8 hrs, 60°C) Yield % | Ultrasonic Method (30-90 min, 50°C) Yield % |
|---|---|---|
| 2a | 81 | 93 |
| 2b | 83 | 94 |
| 2c | 85 | 95 |
| 2d | 79 | 91 |
| 2e | 75 | 88 |
| 2f | 78 | 90 |
| 2g | 70 | 82 |
| 2h | 73 | 85 |
| 2i | 80 | 92 |
| 2j | 72 | 84 |
Data sourced from a study on the synthesis of ethyl 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e] researchgate.netrsc.orgresearchgate.netdiazaphosphole-6-carboxylates researchgate.net.
Solvent and Temperature Effects
The choice of solvent and the reaction temperature are fundamental parameters that profoundly influence the outcome of chemical syntheses, including those of diazaphosphole scaffolds. These factors can affect reactant solubility, reaction rates, chemical equilibrium, and even the stability of the final products.
Solvent Effects: The solvent plays a critical role in facilitating the interaction between reactants. Its polarity, viscosity, and ability to solvate intermediates can alter the reaction pathway and efficiency. In the synthesis of the aforementioned thiazolo-fused diazaphosphole derivatives, tetrahydrofuran (THF) was successfully employed as the reaction medium researchgate.net. THF is a moderately polar aprotic solvent, which is suitable for dissolving the organic reactants and catalyst while not interfering with the reaction mechanism. The selection of an appropriate solvent is crucial; for instance, in other heterocyclic syntheses, a mismatch in polarity between the solvent and reactants can lead to poor solubility and low catalytic efficiency, thereby reducing the product yield. In some cases, a mixture of solvents is used to achieve the optimal balance of properties for the reaction to proceed efficiently.
Interestingly, the use of ultrasonic irradiation allowed the diazaphosphole synthesis to be carried out effectively at a lower temperature of 50°C compared to the 60°C used for the conventional thermal method researchgate.net. This is because the energy required to overcome the activation barrier is delivered directly to the reacting molecules through the high-energy phenomenon of cavitation, rather than by heating the bulk solution. The ability to conduct reactions at lower temperatures is a significant advantage, as it can improve product purity by minimizing thermal degradation and side-product formation.
Structural Elucidation and Spectroscopic Characterization of Diazaphospholes
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of diazaphospholes in solution. By analyzing the magnetic properties of atomic nuclei like ³¹P, ¹H, and ¹³C, detailed information about the molecular framework and the specific environment of each atom can be obtained.
Phosphorus-31 ({¹H}) NMR for Phosphorus Environment
Phosphorus-31 NMR is particularly informative for phosphorus-containing heterocycles as it directly probes the environment of the phosphorus atom. huji.ac.il The ³¹P nucleus is 100% abundant and has a spin of ½, yielding sharp signals over a wide chemical shift range, which makes it highly sensitive to changes in the coordination, oxidation state, and electronic environment of the phosphorus atom. huji.ac.il Spectra are typically recorded with proton decoupling ({¹H}) to simplify the signals by removing splitting caused by neighboring protons. huji.ac.il
For the diazaphosphole class of compounds, the ³¹P chemical shift provides a key diagnostic marker. For instance, a synthesized bis-CF₃-substituted 3H-1,2,4-diazaphosphole exhibits a signal at a chemical shift (δ) of 234.4 ppm. This downfield shift is characteristic of a low-coordinate phosphorus atom within a heterocyclic ring system and is sensitive to the nature of the substituents on the ring.
Table 1: Representative ³¹P NMR Data for a Diazaphosphole Derivative
| Compound | Chemical Shift (δ) [ppm] |
|---|
Proton-1 NMR for Ligand and Ring Protons
Proton (¹H) NMR spectroscopy provides crucial information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 5-methyl-3H-diazaphosphole, the ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl group and the proton attached to the diazaphosphole ring.
Methyl Protons (CH₃): The three equivalent protons of the methyl group at the C5 position would typically appear as a single, sharp signal (a singlet), as they are not expected to couple with the distant phosphorus atom.
Ring Proton (C3-H): The proton at the C3 position of the diazaphosphole ring would also produce a signal. This signal would be expected to be split into a doublet due to coupling with the adjacent phosphorus atom (a phenomenon known as ²J H-P coupling). The chemical shift of this proton provides insight into the electronic nature of the heterocyclic ring.
Carbon-13 NMR for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environment within the molecule. fiveable.me Like ³¹P NMR, ¹³C spectra are generally recorded with proton decoupling, resulting in a single sharp peak for each unique carbon atom. youtube.comyoutube.com
For this compound, three distinct signals would be anticipated in the ¹³C{¹H} NMR spectrum:
Methyl Carbon (-CH₃): A signal in the typical aliphatic region (generally 10-30 ppm).
Ring Carbons (C3 and C5): Two separate signals corresponding to the two carbon atoms within the diazaphosphole ring. The carbon atom bonded to the methyl group (C5) and the carbon atom bonded to the ring proton (C3) are in different chemical environments and would therefore resonate at different chemical shifts. fiveable.meoregonstate.edu The exact positions of these signals are influenced by the electronegativity of the adjacent nitrogen and phosphorus atoms.
Coupling Constant Analysis (e.g., ²J H–P)
Spin-spin coupling constants (J) in NMR provide through-bond connectivity information. In the context of diazaphospholes, the coupling between the phosphorus-31 nucleus and nearby protons is particularly diagnostic. The magnitude of the coupling constant is dependent on the number of bonds separating the coupled nuclei, their dihedral angle, and the hybridization of the involved atoms.
A key parameter for this compound is the two-bond coupling constant, ²J H–P, between the phosphorus atom and the proton at the C3 position. Two-bond P-H coupling constants are typically in the range of 20 to 30 Hz. huji.ac.il The observation of a splitting pattern consistent with this coupling value in the ¹H NMR spectrum for the ring proton would provide strong evidence for the proposed diazaphosphole structure. stackexchange.com
X-ray Crystallography for Solid-State Structure Determination
While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers an exact determination of the molecular structure in the solid state. uu.nl By diffracting X-rays off a single crystal, a precise three-dimensional map of electron density can be generated, allowing for the accurate measurement of bond lengths, bond angles, and intermolecular interactions. mdpi.com
Molecular Geometry and Conformation
X-ray diffraction analysis provides definitive proof of the molecular geometry of the diazaphosphole ring system. Studies on derivatives, such as a bis-CF₃-substituted 3H-1,2,4-diazaphosphole, confirm the planar nature of the five-membered heterocyclic ring. The analysis yields precise measurements of the distances between bonded atoms and the angles between adjacent bonds, which are critical for understanding the bonding and stability of the molecule.
Table 2: Selected X-ray Crystallographic Data for a bis-CF₃-substituted 3H-1,2,4-diazaphosphole Derivative
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| P(1)–N(1) | 1.710 | N(1)–P(1)–C(1) | 88.8 |
| P(1)–C(1) | 1.758 | P(1)–N(1)–N(2) | 115.1 |
| N(1)–N(2) | 1.393 | N(1)–N(2)–C(2) | 104.9 |
| N(2)–C(2) | 1.340 | N(2)–C(2)–C(1) | 115.0 |
| C(1)–C(2) | 1.402 | P(1)–C(1)–C(2) | 116.2 |
(Note: Data is for a representative derivative and serves to illustrate the typical geometric parameters of the 3H-1,2,4-diazaphosphole ring.)
This crystallographic data is fundamental for validating theoretical models and understanding the steric and electronic properties that govern the reactivity and coordination chemistry of this class of heterocycles.
Bond Lengths and Angles
The precise geometry of the diazaphosphole ring is defined by the lengths of its constituent bonds and the angles between them. X-ray crystallography studies on related diazaphosphole and azole derivatives provide valuable insights into the expected structural parameters of this compound.
Key bond lengths within the diazaphosphole ring system include the carbon-phosphorus (C-P), carbon-nitrogen (C-N), and nitrogen-nitrogen (N-N) bonds. The angles, such as the C-C-P angle, are also critical in defining the ring's conformation. In analogous heterocyclic systems like substituted 1,2,4-triazoles, the N-N bond length is approximately 1.411(4) Å, and the N-N bond in a tetrazine ring is about 1.395(3) Å researchgate.net. The C-N distances in such rings are also well-documented researchgate.net.
For a clearer understanding, the anticipated bond lengths and angles for a diazaphosphole ring, based on data from analogous structures, are presented in the interactive table below.
| Parameter | Typical Value (Å or °) | Reference Compound Type |
|---|---|---|
| C-P Bond Length | ~1.75 - 1.85 | Organophosphorus Compounds |
| C-N Bond Length | ~1.32 - 1.38 | Azole Derivatives |
| N-N Bond Length | ~1.38 - 1.42 | 1,2,4-Triazoles |
| C-C-P Bond Angle | ~105 - 115 | Cyclic Organophosphorus Compounds |
Infrared (IR) and Mass Spectrometry for Functional Group and Molecular Weight Confirmation
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound, IR spectroscopy would be expected to show characteristic absorption bands for C-H, C=N, and N-N stretching and bending vibrations. Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a particularly useful technique for analyzing such compounds nih.gov.
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For organophosphorus compounds, mass spectrometric analysis can reveal characteristic fragmentation pathways, often involving the cleavage of bonds adjacent to the phosphorus atom nih.govmdpi.com. The molecular ion peak would confirm the molecular weight of this compound, and the fragmentation pattern would provide evidence for the presence of the methyl group and the diazaphosphole ring.
Below is an interactive table summarizing the expected spectroscopic data for this compound.
| Spectroscopic Technique | Expected Observation | Inference |
|---|---|---|
| Infrared (IR) Spectroscopy | Peaks for C-H, C=N, N-N stretching | Presence of methyl and diazole functional groups |
| Mass Spectrometry | Molecular ion peak and specific fragmentation pattern | Confirmation of molecular weight and structural fragments |
Other Spectroscopic Techniques for Structural Features
Beyond IR and mass spectrometry, other spectroscopic techniques are invaluable for a comprehensive structural characterization of diazaphospholes. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ³¹P NMR, would provide detailed information about the chemical environment of the hydrogen, carbon, and phosphorus atoms in the molecule, respectively.
Reactivity and Mechanistic Pathways of Diazaphosphole Systems
Reaction Classes and Transformation Pathways
The chemical behavior of diazaphospholes can be categorized into several key reaction classes, each leading to distinct structural modifications.
Diazaphospholes can be synthesized through a sequence of cycloaddition and cycloreversion reactions. A notable example is the synthesis of a novel bis-CF3-substituted diazaphosphole from a 3H-1,2,3,4-triazaphosphole derivative and hexafluoro-2-butyne. nih.govrsc.org This transformation proceeds via a [4+2] cycloaddition, followed by a cycloreversion that eliminates pivaloyl nitrile, yielding the diazaphosphole in high yield. nih.govrsc.org
Computational studies using Density Functional Theory (DFT) at the ωB97X-D/6-311+G** level have elucidated the mechanism of this process. The initial [4+2] cycloaddition is nearly thermoneutral, while the subsequent cycloreversion, which eliminates a nitrile, is highly exergonic. rsc.org The rate-determining step is the initial cycloaddition, with a calculated activation Gibbs free energy of 27.3 kcal mol⁻¹. rsc.org This concerted cycloaddition-cycloreversion pathway is consistent with experimental observations. rsc.org
Table 1: Calculated Gibbs Free Energy Profile for the Reaction of a 3H-1,2,3,4-Triazaphosphole with Hexafluoro-2-butyne rsc.org
| Step | Species | Relative Gibbs Free Energy (kcal mol⁻¹) |
| 1 | Reactants (van der Waals complex) | 0.0 |
| 2 | Transition State 1 (Cycloaddition) | +27.3 |
| 3 | Intermediate Cycloadduct | ~0 |
| 4 | Transition State 2 (Cycloreversion) | - |
| 5 | Products (Diazaphosphole + Nitrile) | Highly Exergonic |
Data from DFT calculations at ωB97X-D/6-311+G(PCM=toluene) at 130 °C.
This synthetic route highlights the utility of pericyclic reactions in accessing functionalized diazaphosphole systems. The resulting diazaphospholes can act as ligands in coordination chemistry, with studies showing that a bis-CF3-substituted diazaphosphole exhibits stronger π-accepting properties than its triazaphosphole precursor when coordinated to a W(CO)₅ fragment. nih.govrsc.org
Xenon difluoride is a powerful fluorinating agent that reacts with a wide range of organic substrates. wikipedia.orgsemanticscholar.org Its reactions can proceed via single electron transfer (SET) or electrophilic addition, depending on the substrate, solvent, and reaction vessel material. semanticscholar.org With organosulfur(II) compounds, XeF₂ can lead to oxidative-fluorination. researchgate.net Given the presence of a trivalent phosphorus atom in diazaphospholes, which can be susceptible to oxidation and electrophilic attack, a reaction with XeF₂ could potentially lead to the formation of a fluorinated phosphorus(V) species.
Sulfuryl chloride is a versatile reagent used for chlorination and oxidation. It is known to react with thiols to replace the thiol group with a chlorine atom. fluorine1.ru In reactions with enantiopure cyclic diols, SO₂Cl₂ can lead to the formation of trans-1,2-dichlorides or cyclic sulfates depending on the reaction conditions. rsc.orgrsc.org For a diazaphosphole, SO₂Cl₂ could potentially act as a chlorinating agent, either at the phosphorus center or at a carbon atom of the ring, or as an oxidizing agent for the phosphorus atom.
Detailed studies on the nucleophilic addition of methyllithium (B1224462) to 5-methyl-3H-diazaphosphole are scarce. However, the general reactivity of organolithium reagents provides a framework for predicting potential outcomes. Methyllithium is a potent nucleophile and a strong base. wikipedia.org It readily adds to electrophilic centers such as carbonyl groups in aldehydes and ketones to form alcohols. masterorganicchemistry.com
In the context of a diazaphosphole ring, the phosphorus atom and the carbon atoms of the ring could be potential sites for nucleophilic attack. The phosphorus atom, with its lone pair of electrons, is typically more susceptible to electrophilic attack. However, if the ring system possesses sufficient electrophilic character, nucleophilic addition to a ring carbon could occur. Given the strong nucleophilicity of methyllithium, it is plausible that it could attack the phosphorus atom, leading to the formation of a transient pentavalent phosphorus species or inducing ring-opening reactions. The outcome would be highly dependent on the specific electronic properties of the diazaphosphole ring.
The thermal decomposition of diazaphospholes can lead to various fragmentation products, with nitrogen extrusion being a plausible pathway, analogous to the behavior of other nitrogen-rich heterocycles. While specific thermolysis data for this compound is limited, studies on related compounds offer valuable insights.
For instance, the thermal decomposition of a homologous series of tricyclic diazetines results in the extrusion of nitrogen (N₂) to form the corresponding alkenes with a high degree of stereochemical retention. researchgate.net This suggests a concerted, albeit unsymmetrical, transition state with significant biradical character. researchgate.net Similarly, the thermal decomposition of dinitropyrazole-based energetic materials involves complex fragmentation pathways, including ring opening and the eventual formation of stable products like N₂ and CO₂. nih.gov
Computational studies on the nitrogen extrusion from 1,1-diazenes show that the reaction can proceed through either a singlet or a triplet spin state, with the stepwise cleavage of C-N bonds. researchgate.net The thermal decomposition of OOO-trialkyl phosphorothioates involves isomerization followed by decomposition to yield dialkyl sulfides. rsc.org For this compound, thermolysis could potentially lead to the extrusion of N₂ to form a transient phosphirene (B14757303) or other rearranged phosphorus-containing species. The specific fragmentation pathway would be influenced by the substitution pattern and the thermal conditions.
The reaction of diazaphospholes with electrophilic carbonyl compounds such as chloral (B1216628) and hexafluoroacetone (B58046) is not well-documented for this compound. However, the known reactivity of these electrophiles with other nucleophilic species can be considered.
Chloral (trichloroacetaldehyde) is an electrophilic aldehyde that readily undergoes addition reactions with nucleophiles. nih.govnih.gov Hexafluoroacetone is a highly reactive, electrophilic ketone due to the strong electron-withdrawing nature of the trifluoromethyl groups. wikipedia.orgnih.gov It reacts with water to form a stable hydrate (B1144303) and undergoes nucleophilic attack at the carbonyl carbon. wikipedia.org
The phosphorus atom in a diazaphosphole possesses a lone pair of electrons and can act as a nucleophilic center. Therefore, a reaction with chloral or hexafluoroacetone could involve the nucleophilic attack of the phosphorus atom on the electrophilic carbonyl carbon. This would lead to the formation of a zwitterionic adduct, which could then undergo subsequent rearrangement or stabilization reactions. The high reactivity of hexafluoroacetone suggests that its reaction with a diazaphosphole could be quite facile. wikipedia.org
Influence of Substituents on Reactivity
The reactivity of diazaphosphole systems is significantly influenced by the nature and position of substituents on the heterocyclic ring. While specific systematic studies on this compound are limited, general principles from related heterocyclic systems, such as 1,2,3-triazines, can be applied.
In the context of inverse electron demand Diels-Alder reactions of 1,2,3-triazines, the presence of an electron-withdrawing substituent at the C5 position has a pronounced effect on reactivity. nih.gov For example, a methoxycarbonyl group at C5 leads to a significant enhancement in the cycloaddition rate compared to an unsubstituted or phenyl-substituted triazine. nih.gov The reactivity trend observed is CO₂Me > Ph > H. nih.gov This demonstrates that electron-withdrawing groups can substantially increase the reactivity of the heterocyclic system towards dienophiles. A comprehensive study on the reaction of methyl 1,2,3-triazine-5-carboxylate with amidines revealed remarkably fast reaction rates, nearly 10,000-fold faster than the unsubstituted 1,2,3-triazine. nih.gov
Conversely, the effect of substituents on the kinetics of 1,3-dipolar cycloaddition reactions between diazomethane (B1218177) and unsaturated esters is primarily governed by steric effects. rsc.org This highlights that both electronic and steric factors play a crucial role in determining the reactivity of these heterocyclic systems.
For this compound, the methyl group at the C5 position is an electron-donating group. Based on the principles observed in related systems, this methyl group would be expected to influence the electronic properties of the diazaphosphole ring, potentially affecting its behavior in cycloaddition and other reactions. Computational studies on electrophilic aromatic substitution reactions have shown that the reactivity and regioselectivity are predominantly determined by the nucleophilicity of the carbon atoms on the aromatic ring, which is, in turn, immensely influenced by the attached substituent. nih.gov
Regioselectivity and Stereoselectivity in Diazaphosphole Reactions
The regioselectivity and stereoselectivity of reactions involving diazaphosphole systems are significantly influenced by factors such as the nature of the reactants, solvents, and the steric bulk of substituents on the diazaphosphole ring. These factors dictate the geometric arrangement of atoms in the products, leading to the preferential formation of one isomer over another.
In the synthesis of 2H-1,2,3-diazaphosphole derivatives through the addition of phosphites to azoalkenes, the resulting cyclic compounds are often a mixture of isomers. Research has shown a predominance of the isomer where the C4-phenyl and the alkoxy (OR) groups are in a trans configuration. This stereochemical outcome is attributed to the relative apicophilicities within the pentacoordinated intermediates formed during the reaction. tandfonline.com
The stereochemistry of metal complexes involving diazaphosphole ligands also demonstrates the critical role of steric effects. In thermal substitution reactions, cis-diazaphosphole derivatives react to yield a mixture of cis and trans tetracarbonyl complexes, typically in a 2:3 ratio. Conversely, bulkier trans-diazaphosphole isomers exclusively afford the trans disubstituted tetracarbonyl complexes. epa.gov The differing stereochemical results are explained by the formation of five-coordinate intermediates where steric factors are the primary determinant of the final product geometry. epa.gov For instance, while cis-[Mo(CO)₄(L1c)₂] can thermally interconvert to an equilibrium mixture with its trans isomer, the bulkier trans-[Mo(CO)₄(Lt)₂] does not isomerize under similar conditions. epa.gov
Furthermore, investigations into the diastereoselectivity of reactions catalyzed by diazaphospholenes have revealed that selectivity can be adjusted by changing the solvent or modifying the diazaphospholene catalyst itself. nih.gov This suggests the existence of multiple reaction pathways that are sensitive to the specific pre-catalyst and substrate used. nih.gov
The following table summarizes examples of stereoselective outcomes in diazaphosphole reactions.
| Reaction Type | Reactants | Predominant Product(s) | Influencing Factors |
| Cyclization | Azoalkene + Phosphites | trans-diazaphosphole derivative | Relative apicophilicities in intermediate |
| Metal Complexation | [M(CO)₅L1c] + cis-diazaphosphole (L1c) | Mixture of cis and trans-[M(CO)₄(L1c)₂] (2:3 ratio) | Steric hindrance in intermediate |
| Metal Complexation | [M(CO)₅L1t] + trans-diazaphosphole (L1t) | trans-[M(CO)₄(Lt)₂] only | Steric bulk of the ligand |
| Catalytic Reduction | Varies | Diastereoselective products | Solvent, nature of diazaphospholene catalyst |
Proposed Reaction Mechanisms and Intermediates
The reaction mechanisms of diazaphospholes often proceed through various transient species, including pentacoordinated phosphorus intermediates and five-coordinate metal complexes. The stability and subsequent reaction pathways of these intermediates are central to understanding product formation.
One significant pathway for synthesizing diazaphospholes involves a [4+2] cycloaddition of a dienophile, such as hexafluoro-2-butyne, to a 3H-1,2,3,4-triazaphosphole derivative. This is followed by a cycloreversion reaction that eliminates a nitrile (e.g., pivaloyl nitrile) to yield the final diazaphosphole product. rsc.orgrsc.org While a bicyclic intermediate is proposed for this sequence, it has not been detected experimentally, suggesting it is very short-lived. rsc.org Density Functional Theory (DFT) calculations support this, indicating a very small energy barrier for the cycloreversion step. rsc.org
In reactions involving 2-acetyl-5-methyl-2H-1,2,3-diazaphosphole, the interaction with diols like (rac)-butane-2,3-diol at low temperatures leads to the formation of a hydrospirophosphorane. This intermediate contains both a diazaphospholene and a dioxaphospholane ring system. researchgate.net
For catalytic reactions such as the hydroboration of carbonyls, the proposed mechanism involves the initial addition of the diazaphosphole catalyst to the carbonyl substrate. This forms an alkoxyphosphine intermediate. nih.gov Subsequent cleavage of the P-O and B-H bonds yields the hydroborated product and regenerates the catalyst. nih.gov Kinetic studies and DFT calculations suggest that the bond dissociation in the transition state is the rate-determining step in a process that is stepwise but nearly concerted. nih.gov
In other proposed mechanistic pathways, a diazaphosphole catalyst can react to form an initial intermediate (I), which then reacts with a boron reagent like HBpin to form a boron enolate intermediate (III) through σ-bond metathesis. nih.gov This intermediate can then rearrange to form subsequent intermediates on the path to the final product. nih.gov The formation of five-coordinate intermediates is also invoked to explain the stereochemical outcomes in the synthesis of metal-diazaphosphole complexes, where ligand exchange and isomerization occur via a dissociative pathway. epa.gov
The table below outlines key proposed intermediates in various diazaphosphole reactions.
| Reaction Type | Proposed Intermediate(s) | Mechanistic Pathway |
| Cycloaddition-Cycloreversion | Bicyclic adduct (not detected) | [4+2] cycloaddition followed by cycloreversion |
| Reaction with Diols | Hydrospirophosphorane | Addition reaction |
| Catalytic Hydroboration | Alkoxyphosphine intermediate | Addition to carbonyl, followed by P-O and B-H cleavage |
| Catalytic Rearrangement | Boron enolate intermediate | σ-bond metathesis |
| Metal Complex Isomerization | Five-coordinate intermediate | Dissociative pathway |
Coordination Chemistry and Ligand Properties of Diazaphospholes
Diazaphospholes as Ligands for Transition Metals
Diazaphospholes are heterocyclic compounds that have garnered interest in coordination chemistry due to their unique electronic and steric characteristics. figshare.com They are considered phosphorus analogues of the well-studied 1,2,3-triazoles and possess a conjugated π-system. rsc.org Their potential as ligands in transition metal chemistry is an active area of research, particularly concerning the development of novel catalysts and functional materials. rsc.orgresearchgate.net
Diazaphospholes are classified as ambidentate ligands, meaning they possess more than one potential donor atom. Coordination to a metal center can theoretically occur through the phosphorus lone pair or a nitrogen donor atom. rsc.org However, experimental and computational studies on 2H-1,2,3-diazaphosphole derivatives have shown a strong preference for coordination via the soft phosphorus atom. rsc.org
This η¹(P)-coordination mode has been observed in complexes with transition metals such as tungsten and platinum. rsc.org For instance, in a tungsten pentacarbonyl complex, the diazaphosphole ligand binds exclusively through the phosphorus atom. This observation is supported by Density Functional Theory (DFT) calculations, which indicate that P-coordination is energetically more favorable than N-coordination by a significant margin (10.6 kcal mol⁻¹). rsc.org
Possible Coordination Modes of 2H-1,2,3-Diazaphospholes
| Coordination Site | Description | Observed Examples |
|---|---|---|
| Phosphorus Atom (η¹-P) | The ligand binds to the metal center via the phosphorus lone pair. | W(CO)₅-complex, Pt(0)-complex rsc.org |
The synthesis of diazaphosphole-metal complexes has been successfully demonstrated. A notable example is the formation of a tungsten pentacarbonyl complex, [(diazaphosphole)W(CO)₅]. This complex is synthesized by reacting a diazaphosphole derivative with hexacarbonyltungsten (B83919) (W(CO)₆) in a solvent like tetrahydrofuran (B95107) (THF) under UV irradiation. rsc.orgrsc.org
The formation of the P-W bond is unequivocally confirmed by ³¹P NMR spectroscopy. The ³¹P NMR spectrum of the complex exhibits a signal with tungsten satellites, which arise from the coupling between the phosphorus-31 nucleus and the tungsten-183 (B82725) isotope (¹⁸³W, I = 1/2, 14.3% natural abundance). The observed coupling constant, ¹JW–P, of 326.5 Hz provides direct evidence of the phosphorus atom's coordination to the tungsten center. rsc.org While specific examples with Ni(II) are not detailed in the available literature for this class of diazaphospholes, related azophosphine and pyrazole-based ligands readily form complexes with first-row transition metals, including Ni(II), suggesting that diazaphospholes likely would as well. nih.govchemrxiv.orgnih.gov
Spectroscopic Data for a (Bis-CF₃-substituted diazaphosphole)W(CO)₅ Complex
| Spectroscopic Technique | Parameter | Value | Significance |
|---|---|---|---|
| ³¹P NMR | Chemical Shift (δ) | 217.3 ppm | Indicates the electronic environment of the P atom in the complex. |
A key feature of diazaphosphole ligands is their significant π-accepting character. The ability of a ligand to accept electron density from the metal center into its own π* orbitals plays a crucial role in stabilizing metal complexes and influencing their reactivity.
Experimental and computational studies have shown that diazaphospholes can be strong π-acceptors. For example, a bis-CF₃-substituted diazaphosphole was found to be a stronger π-acceptor than its 3H-1,2,3,4-triazaphosphole precursor. rsc.orgrsc.org The π-accepting ability is enhanced by the presence of electron-withdrawing substituents on the diazaphosphole ring. This property makes them comparable to other electron-deficient ligands like trialkyl phosphites. figshare.com The strong π-accepting nature is valuable in the design of catalysts, as it can modulate the electronic properties of the metal center. rsc.org
Interaction with Main Group Elements
While the coordination chemistry of diazaphospholes with transition metals is an emerging field, their interaction with main group elements is less explored. Research on other low-valent main group element species demonstrates their reactivity toward various molecules, including the activation of C-H bonds. mdpi.com For example, carbene analogues of group 13 elements are known to react with azides to form E=N imido species, which can subsequently undergo cycloaddition or C-H activation reactions. mdpi.com Given the presence of both phosphorus and nitrogen donor sites, it is plausible that diazaphospholes could react with electrophilic main group element compounds, but specific studies on these interactions are not prominently featured in current literature.
Role of Substituents in Modulating Ligand Behavior
Substituents on the diazaphosphole ring are critical for tuning the steric and electronic properties of the ligand. chemrxiv.org This modulation directly impacts the behavior of the resulting metal complexes, including their stability and reactivity. chemrxiv.org
The introduction of electron-withdrawing groups, such as trifluoromethyl (CF₃) groups, significantly enhances the ligand's π-accepting capabilities. rsc.orgrsc.org This makes the phosphorus center more electron-deficient and a better π-acid. Conversely, electron-donating groups, such as the methyl group in 5-methyl-3H-diazaphosphole, would be expected to increase the ligand's σ-donor capacity, making the phosphorus atom a stronger Lewis base. This principle of tuning ligand properties through substituent modification is a cornerstone of ligand design in coordination chemistry. nih.gov By strategically choosing substituents, researchers can fine-tune the electronic environment at the metal center to achieve desired reactivity or catalytic activity. nih.govharvard.edu
Applications in Homogeneous Catalysis Precursor Design
The tunable nature of diazaphosphole ligands makes them promising candidates for the design of precursors for homogeneous catalysis. rsc.org Their strong π-accepting character, combined with the ability to modify steric bulk and electronic properties through substitution, allows for the systematic tuning of a metal catalyst's properties. figshare.comrsc.org
Metal complexes featuring diazaphospholane ligands, which are related saturated analogues, have shown reactivities distinct from those of common phosphine (B1218219) complexes, highlighting their potential in catalysis. figshare.com The development of novel diazaphosphole ligands opens avenues for their exploration in catalytic processes where strong π-accepting ligands are beneficial. Research is currently underway to explore the use of these new ligands in homogeneous catalysis. rsc.org
Computational and Theoretical Investigations of Diazaphospholes
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool in contemporary chemical research, providing a framework to predict and understand the behavior of molecules. These methods are particularly powerful for studying reactive or transient species and for elucidating complex electronic structures that are difficult to probe experimentally.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a leading computational method for the study of molecular systems. Its balance of computational cost and accuracy makes it well-suited for investigating the properties of medium-sized organic and organometallic compounds, including diazaphosphole derivatives. DFT calculations can provide detailed information about the electronic structure, reactivity, and stability of these molecules.
The electronic structure of a molecule is fundamental to its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity mdpi.comirjweb.com. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species mdpi.commdpi.com.
For 5-methyl-3H-diazaphosphole, the introduction of a methyl group is expected to influence its electronic properties. Methyl groups are generally considered to be electron-donating through an inductive effect. This donation of electron density would likely raise the energy of the HOMO and, to a lesser extent, the LUMO. Consequently, the HOMO-LUMO gap of this compound may be slightly smaller than that of the parent 3H-diazaphosphole, suggesting a potential increase in reactivity.
Illustrative Data: Predicted Frontier Orbital Energies for this compound The following table is for illustrative purposes only, as specific computational data for this compound is not available in the reviewed literature. The values are hypothetical and based on general trends observed in related heterocyclic compounds.
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (LUMO-HOMO) (eV) |
|---|---|---|---|
| 3H-diazaphosphole (parent) | -6.8 | -1.2 | 5.6 |
| This compound | -6.6 | -1.1 | 5.5 |
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive electrostatic potential (electron-poor regions, prone to nucleophilic attack) nih.gov.
The chemical reactivity and kinetic stability of a molecule can be predicted using several descriptors derived from DFT calculations mdpi.commdpi.com. As mentioned, the HOMO-LUMO gap is a primary indicator of kinetic stability mdpi.commdpi.com. Other global reactivity descriptors include chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). A hard molecule possesses a large HOMO-LUMO gap, while a soft molecule has a small gap mdpi.com.
For this compound, the electron-donating nature of the methyl group would likely lead to a slight decrease in the HOMO-LUMO gap compared to the unsubstituted ring, suggesting a modest increase in reactivity. This increased reactivity would be localized, potentially influencing reactions at the adjacent atoms in the ring.
Illustrative Data: Predicted Reactivity Descriptors for this compound The following table is for illustrative purposes only, as specific computational data for this compound is not available in the reviewed literature. The values are hypothetical.
| Compound | Hardness (η) | Softness (S) | Electronegativity (χ) | Electrophilicity Index (ω) |
|---|---|---|---|---|
| 3H-diazaphosphole (parent) | 2.8 | 0.36 | 4.0 | 2.86 |
| This compound | 2.75 | 0.36 | 3.85 | 2.69 |
Many heterocyclic compounds can exist in different tautomeric forms, which are isomers that readily interconvert, most commonly through the migration of a proton. For diazaphospholes, NH/PH tautomerism is a key consideration researchgate.net. DFT calculations are highly effective in determining the relative stabilities of different tautomers by comparing their computed energies nuph.edu.uamdpi.comnih.gov.
In the case of this compound, other possible tautomers would include the 1H and 2H forms, where the proton is located on one of the nitrogen atoms, and potentially a PH tautomer. Computational studies on related azaphospholes have shown that the relative stability of tautomers can be significantly influenced by the nature and position of substituents researchgate.net. The methyl group in the 5-position would likely have a subtle but discernible effect on the tautomeric equilibrium. The electron-donating character of the methyl group could stabilize an adjacent positive charge or destabilize an adjacent negative charge, thereby influencing the proton affinity of the different ring atoms.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. It provides a localized picture of the electronic structure, which is often more intuitive than the delocalized molecular orbitals. NBO analysis can quantify the delocalization of electron density from occupied (donor) to unoccupied (acceptor) orbitals, with the stabilization energy (E(2)) indicating the strength of these interactions vu.nl.
Aromaticity Assessment (e.g., NICS Values, Bird Indexes)
Aromaticity is a key concept in chemistry used to describe the increased stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. The degree of aromaticity in diazaphospholes has been a subject of theoretical investigation, often in comparison to other azaphospholes and the all-carbon cyclopentadienyl (B1206354) anion. Various computational indices are employed to quantify aromaticity, with Nucleus-Independent Chemical Shift (NICS) and the Bird Index being prominent examples.
A comparative representation of aromaticity indices for related five-membered heterocycles is presented below to provide context.
| Compound | Aromaticity Index Type | Value | Relative Aromaticity |
| Benzene (B151609) | Bird Index | 100 | Highly Aromatic |
| Pyrrole | Bird Index | ~60-70 | Aromatic |
| Thiophene | Bird Index | ~70-80 | Aromatic |
| Furan (B31954) | Bird Index | ~40-50 | Moderately Aromatic |
| Phosphole | Bird Index | ~20-30 | Weakly Aromatic |
Note: The values presented are approximate and can vary depending on the specific computational method and substitution pattern.
Mechanistic Insights from Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), has proven to be a powerful tool for elucidating the reaction mechanisms of diazaphospholes. acs.org These studies can map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a detailed picture of how these molecules react.
A notable example is the investigation of the synthesis of a bis-CF3-substituted diazaphosphole from a 3H-1,2,3,4-triazaphosphole derivative and hexafluoro-2-butyne. acs.org This reaction proceeds through a [4+2] cycloaddition followed by a cycloreversion. Computational modeling using the ωB97X-D/6-311+G** level of theory was employed to understand the reaction pathway and selectivity. acs.org
Correlation between Theoretical Predictions and Experimental Observations
A critical aspect of computational chemistry is the validation of theoretical models against experimental data. This correlation provides confidence in the predictive power of the computational methods. In the study of the aforementioned bis-CF3-substituted diazaphosphole, the optimized molecular geometry obtained from DFT calculations was compared with the crystal structure determined by X-ray diffraction. acs.org
The theoretical calculations were able to accurately reproduce the experimentally determined bond lengths and angles of the diazaphosphole ring. This good agreement between the calculated and experimental structures lends strong support to the reliability of the chosen level of theory for describing this class of compounds. Such validation is crucial, as it suggests that other properties predicted by the same computational model, such as the energies of intermediates and transition states in the reaction mechanism, are also likely to be accurate. This synergy between theory and experiment is invaluable for advancing our understanding of the chemistry of diazaphospholes.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-methyl-3H-diazaphosphole, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves reacting 2-chloro-5-methylbenzo-1,3,2-dithiaphosphole with metal halides (e.g., AlCl₃ or GaCl₃) in dichloromethane, followed by vacuum drying and pentane washing to isolate air-sensitive intermediates . Key steps include:
- Stoichiometry : 1:1 molar ratio of reactants.
- Purification : Recrystallization from CH₂Cl₂/pentane mixtures for single-crystal X-ray analysis.
- Purity Verification : Use elemental analysis (e.g., C, H, P content) and HRMS (e.g., [M]+ calculated m/z 184.9649) .
- Data Table :
| Reactants | Solvent | Yield (%) | Characterization Methods |
|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | 83% | 27Al NMR, IR, HRMS |
| GaCl₃ | CH₂Cl₂ | 79% | 1H NMR, IR, X-ray |
Q. Which spectroscopic techniques are critical for structural confirmation of this compound derivatives?
- Methodological Answer :
- 1H NMR : Aromatic protons (δ 7.64–7.08 ppm) and methyl groups (δ 2.16 ppm) confirm substituent positions .
- 31P NMR : Singlets near δ 38 ppm indicate dimeric phosphorus species .
- IR Spectroscopy : Peaks at 1582 cm⁻¹ (aromatic C=C) and 1099 cm⁻¹ (P=S/P-O stretches) .
- Validation : Cross-reference with X-ray crystallography to resolve ambiguities in NMR assignments.
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid dust/aerosol inhalation .
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Spill Management : Collect with inert absorbents (e.g., sand) and dispose in sealed containers .
- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, flush with water for ≥15 minutes .
Advanced Research Questions
Q. How can air sensitivity of this compound derivatives be mitigated during reactivity studies?
- Methodological Answer :
- Inert Atmosphere : Perform reactions under argon/nitrogen using Schlenk lines or gloveboxes .
- Stabilization : Co-crystallize with THF to prevent decomposition (e.g., AlCl₃·2THF adducts) .
- Monitoring : Use 31P NMR to track degradation (e.g., dimer formation at δ 38 ppm) .
Q. What strategies resolve contradictions in reaction yields or spectroscopic data for diazaphosphole derivatives?
- Methodological Answer :
- Reproducibility Checks : Standardize solvent drying (e.g., molecular sieves for CH₂Cl₂) and reaction times (4–12 hours) .
- Alternative Characterization : Validate conflicting NMR data with HRMS or X-ray structures.
- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra to identify isomerism or impurities.
Q. How can the reactivity of this compound be systematically studied for catalytic applications?
- Methodological Answer :
- Substrate Screening : Test with electrophiles (e.g., aldehydes) or nucleophiles (e.g., Grignard reagents).
- Kinetic Studies : Monitor reactions via in situ 31P NMR to determine rate constants.
- Mechanistic Probes : Use isotopic labeling (e.g., D₂O exchange) or trapping experiments to identify intermediates.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
